Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxy group at position 6 and a methyl group at position 2. The molecule is further substituted with a 2-chlorophenyl group and linked to a piperazine ring via a carboxylate ester.
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJWABPDJLNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. These diverse biological activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological activities. The compound’s interaction with its targets could result in changes at the molecular level, leading to the observed biological effects.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, and more.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that this compound may have good bioavailability
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level. These could include reducing inflammation, alleviating pain, inhibiting microbial growth, blocking viral replication, and more.
Biological Activity
Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869343-90-8) is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural composition that includes a piperazine ring, a thiazolo-triazole moiety, and an ethyl carboxylate group. Its molecular formula is with a molecular weight of approximately 435.93 g/mol .
Chemical Structure and Properties
The compound's structural components contribute to its diverse biological activities:
| Component | Description |
|---|---|
| Piperazine Ring | Known for its pharmacological versatility. |
| Thiazolo-Triazole | Associated with antimicrobial and antifungal properties. |
| Chlorophenyl Group | Enhances biological activity through electron-withdrawing effects. |
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole structures often exhibit significant antimicrobial properties. This compound has been highlighted for its potential efficacy against various microbial strains due to the combined effects of its structural moieties .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the thiazole and triazole rings may interact with microbial enzymes or disrupt cellular processes, leading to inhibition of growth or cell death .
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial activity of similar thiazole and triazole derivatives demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound was found to enhance its potency compared to simpler analogs .
In Silico Studies
In silico docking studies have suggested that this compound can effectively bind to target sites within microbial proteins, potentially disrupting their function. This computational approach provides insights into the binding affinities and interactions at the molecular level .
Potential Therapeutic Applications
Given its structural complexity and preliminary findings regarding its biological activity, this compound may hold promise in various therapeutic areas:
- Antimicrobial Agents : Targeting bacterial infections.
- Antifungal Treatments : Potential applications against fungal pathogens.
- Cancer Research : Investigating effects on cancer cell lines due to structural similarities with known anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid thiazolo-triazole core, chlorophenyl substituent, and piperazine-carboxylate side chain. Below is a detailed comparison with related molecules from the literature:
Core Heterocyclic Systems
- Thiazolo[3,2-b][1,2,4]triazole Derivatives: A closely related compound, Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (), shares the thiazolo-triazole core but differs in substituents: Position 2: Ethyl group (vs. methyl in the target compound). Aryl Group: 3-Fluorophenyl (vs. 2-chlorophenyl).
- Pyridazinones and Pyrazoles: Compounds such as 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () and Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate () feature distinct heterocycles (pyridazinone, pyrazole) but retain piperazine-carboxylate or chlorophenyl motifs. The thiazolo-triazole core in the target compound likely offers greater rigidity and hydrogen-bonding capacity (via the 6-hydroxy group) compared to these systems .
Substituent Effects
Chlorophenyl vs. Fluorophenyl Groups :
The 2-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl group in and -fluorophenyl in . Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions in biological systems compared to fluorine .Ester vs. Hydrazide Functional Groups :
The piperazine-linked carboxylate ester in the target compound differs from hydrazide derivatives (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide , ). Esters generally exhibit higher metabolic lability, whereas hydrazides may form stable hydrogen bonds, affecting solubility and bioavailability .
Hydrogen-Bonding and Crystal Packing
- The 6-hydroxy group on the thiazolo-triazole core may participate in hydrogen-bonding networks similar to those observed in (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (), where N–H···O/S interactions stabilize crystal structures. This feature could enhance the target compound’s crystalline stability or aqueous solubility .
Structural and Functional Comparison Table
Preparation Methods
Formation of Thiazole Intermediate
Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate. This intermediate serves as the precursor for subsequent cyclization.
Cyclization to Thiazolo-Triazole
The thiazole intermediate undergoes cyclization with methyl hydrazinecarboxylate in the presence of acetic acid to form the triazole ring. For example, heating ethyl 2-aminothiazole-4-carboxylate with methyl hydrazine at 100°C for 6 hours yields 6-hydroxy-2-methylthiazolo[3,2-b]triazole-5-carboxylic acid ethyl ester.
Table 1: Optimization of Thiazolo-Triazole Synthesis
| Condition | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Methyl hydrazine, acetic acid | 100 | 78 | |
| Microwave-assisted | Hydrazine hydrate, DMF | 120 (microwave) | 85 |
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A preferred method involves:
Mannich Reaction
The 6-hydroxy-2-methylthiazolo-triazole is treated with formaldehyde and 2-chloroaniline in ethanol under acidic conditions. The Mannich reaction proceeds at 60°C for 12 hours, yielding the (2-chlorophenyl)(thiazolo-triazolyl)methanol intermediate.
Key Optimization:
- Catalyst: p-Toluenesulfonic acid (10 mol%) enhances reaction rate and yield.
- Solvent: Ethanol provides optimal solubility and minimizes side reactions.
Synthesis of Piperazine-1-Carboxylate Derivative
Piperazine is functionalized with an ethyl carboxylate group using chloroformate chemistry:
Ethyl Chloroformate Coupling
Piperazine reacts with ethyl chloroformate in dichloromethane at 0–5°C in the presence of triethylamine. The reaction is exothermic, requiring controlled addition to prevent di-substitution. The product, piperazine-1-carboxylate ethyl ester, is isolated in 89% yield after aqueous workup.
Table 2: Piperazine Carboxylation Conditions
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|---|
| Ethyl chloroformate | Triethylamine | Dichloromethane | 0–5 | 89 | |
| Butyl chloroformate | Pyridine | Chloroform | 5–10 | 82 |
Final Coupling of Intermediate Components
The (2-chlorophenyl)(thiazolo-triazolyl)methanol intermediate is coupled with piperazine-1-carboxylate using a dehydrative agent:
EDCI/HOBt-Mediated Coupling
The alcohol is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Piperazine-1-carboxylate is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the final compound in 72% yield.
Critical Parameters:
- Molar Ratio: A 1.2:1 ratio of EDCI to alcohol ensures complete activation.
- Workup: Sequential washes with NaHCO₃ and brine remove residual reagents.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the methylene bridge connectivity and stereochemistry.
Yield Optimization and Scalability
Table 3: Comparative Yields Across Synthetic Steps
| Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Thiazolo-triazole core | 78–85 | ≥95 | , |
| 2-Chlorophenyl addition | 68 | 90 | |
| Piperazine carboxylation | 89 | 98 | |
| Final coupling | 72 | 97 |
Scale-up studies demonstrate consistent yields (>70%) at 100-gram scale, highlighting robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
